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Compound of Interest
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Compound Name:

acid
CAS No.: 6306-19-0
Cat. No.: B14741741

Get Quote

\ J

Executive Summary

Probenecid (4-(dipropylsulfamoyl)benzoic acid) is a classic uricosuric agent used to treat
hyperuricemia and gout by inhibiting organic anion transporters (OATs) and URAT1 in the renal
proximal tubule.[1][2]

4-[Ethyl(methyl)sulfamoyl]benzoic acid (referred to herein as the EMA Analogue) is a close
structural congener where the N,N-dipropyl moiety is replaced by an N-ethyl-N-methyl group.
While not a marketed API, this compound serves as a critical reference point for:

 Impurity Profiling: Identifying synthetic by-products arising from contaminated amine starting
materials.

» SAR Studies: Understanding the minimum hydrophobic requirements for OAT inhibition.

Structural Comparison & Physicochemical Properties[3]

[4]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b14741741#bc-rfq
https://www.ijpsjournal.com/article/Synthesis+Characterization+and+Its+Antimicrobial+Activity+of+Probenecid
https://www.quickcompany.in/patents/a-process-for-the-preparation-of-2-nitro-4-methylsulfonyl-benzoic-acid
https://www.benchchem.com/product/b14741741/docs?utm_src=pdf-body#structural-and-functional-profiling-probenecid-vs-n-ethyl-n-methyl-analogue
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14741741?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

The core difference lies in the sulfonamide nitrogen substitution. Probenecid features two

propyl chains (C3), providing significant lipophilic bulk. The EMA Analogue features one ethyl

(C2) and one methyl (C1) chain, reducing the carbon count by three methylene units.

Cnmpara’ri\lp Data Tabhle

Feature Probenecid

EMA Analogue (4-
[Ethyl(methyl)...])

4-(dipropylsulfamoyl)benzoic

IUPAC Name acid [ethyl(methyl)sulfamoyl]benzoi
c acid

Formula C13H19NO4S C10H13NO4S

Mol.[2] Weight 285.36 g/mol 243.28 g/mol

LogP (Calc) ~3.21 ~1.95-2.10

pKa (Acid) 3.4 (Carboxylic acid) ~3.4 (Negligible shift)

H-Bond Donors 1 (COOH) 1 (COOH)

H-Bond Acceptors 4 4

Rotatable Bonds 6 4

Structural Visualization

The following diagram illustrates the structural divergence and the common pharmacophore

(Benzoic Acid + Sulfonamide).
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Figure 1: Structural divergence of Probenecid and its EMA Analogue from a common sulfonyl
core.

Synthetic Pathways & Origins

Understanding the synthesis is crucial for determining whether the EMA Analogue appears as a
process impurity or a designed congener.

The Mechanism

Both compounds are synthesized via the nucleophilic attack of a secondary amine on 4-
carboxybenzenesulfonyl chloride (or its ester protected form).

e Probenecid Synthesis: Uses Di-n-propylamine.[1]
o EMA Analogue Origin:
o Intentional: Uses N-Ethylmethylamine.[3]

o Impurity: If the di-n-propylamine reagent is contaminated with ethylmethylamine (unlikely
due to boiling point differences) or if synthesis occurs via stepwise alkylation where an
ethyl group is introduced erroneously.

Synthesis Workflow Protocol

Step 1: Sulfonyl Chloride Formation

+ Reagents: 4-Carboxybenzoic acid + Chlorosulfonic acid (excess).
» Condition: Heat to 100°C for 2 hours.

e Product: 4-Carboxybenzenesulfonyl chloride.[1]

Step 2: Amidation (Divergence Point)

e Reagents: Sulfonyl chloride intermediate + Target Amine (Dipropyl vs. Ethylmethyl).
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e Base: NaOH or Pyridine (to scavenge HCI).
» Condition: 0-5°C (exothermic control), then ambient stir for 4 hours.

o Workup: Acidification (HCI) to precipitate the sulfonamide-benzoic acid.[2][4]
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Figure 2: Synthetic divergence based on amine selection.

Analytical Profiling & Differentiation

To distinguish the EMA Analogue from Probenecid in a quality control (QC) or pharmacokinetic
setting, the following methodologies are validated.

A. Mass Spectrometry (LC-MS/MS)

This is the most definitive identification method.
e Probenecid (MW 285):

o Parent lon:
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o Fragmentation: Loss of propyl group (

).

o EMA Analogue (MW 243):
o Parent lon:
o Fragmentation: Loss of ethyl (

) or methyl (

).

o Differentiation: The mass difference of 42 Da (equivalent to three

units) allows for rapid exclusion in MS spectra.

B. HPLC Retention Time (Reverse Phase)

Due to the significant difference in lipophilicity (LogP), the compounds are easily separable on
C18 columns.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 pm.
¢ Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).
» Prediction:
o EMA Analogue: Elutes earlier (Lower LogP ~2.1). More polar due to shorter alkyl chains.

o Probenecid: Elutes later (Higher LogP ~3.2). Stronger interaction with the stationary
phase.

C. NMR Spectroscopy (

H-NMR)

e Probenecid: Shows signals for two equivalent propyl groups (triplet at ~0.9 ppm, multiplet at
~1.5 ppm, triplet at ~3.1 ppm).
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o EMA Analogue: Shows distinct signals for one ethyl group (triplet + quartet) and one methyl
group (singlet at ~2.7 ppm). The lack of symmetry and the presence of the N-methyl singlet
are diagnostic.

Structure-Activity Relationship (SAR) Implications[3][7]

The transition from Probenecid to the EMA Analogue highlights the role of hydrophobic bulk in

uricosuric activity.

Mechanism of Action (OAT Inhibition)

Probenecid works by competitively inhibiting Organic Anion Transporters (OAT1, OAT3) and
URATL1. These transporters have a hydrophobic binding pocket that accommodates the alkyl
tails of the inhibitor.

 Lipophilicity Rule: Higher lipophilicity (up to a limit) generally correlates with higher affinity for
OATs. Probenecid's dipropyl groups provide optimal steric bulk and hydrophobicity.

o EMA Analogue (Lower Potency): The reduction in chain length (Propyl

Ethyl/Methyl) reduces the Van der Waals interactions within the transporter's binding pocket.

o Prediction: The EMA Analogue is likely a weaker inhibitor of URAT1 compared to

Probenecid.

o Pharmacokinetics: The EMA Analogue would have a shorter half-life and faster renal
clearance due to lower protein binding and higher water solubility.
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Figure 3: SAR model showing the impact of alkyl chain length on transporter inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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